
3β-Ursodeoxycholic Acid-D4
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描述
3β-Ursodeoxycholic Acid-D4 is a useful research compound. Its molecular formula is C24H36D4O4 and its molecular weight is 396.6. The purity is usually >95% by NMR; >98% atom D.
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科学研究应用
Hepatobiliary Disorders
Case Study: Primary Biliary Cholangitis
A study involving patients with PBC showed that treatment with ursodeoxycholic acid resulted in significant improvements in liver function tests, specifically alkaline phosphatase levels. The quantification of bile acids using ursodeoxycholic acid-D4 as a standard provided insights into the metabolic pathways affected by the treatment .
Gastroesophageal Reflux Disease
Ursodeoxycholic acid has also been evaluated for its protective effects against oxidative stress in esophageal cells. In a clinical study involving patients with Barrett's esophagus, high doses of ursodeoxycholic acid led to favorable changes in gastric bile acid composition, suggesting potential therapeutic benefits .
Metabolic Research
Ursodeoxycholic acid-D4 has been implicated in lipid metabolism and insulin sensitivity. Its role in modulating metabolic dysfunctions is being explored, particularly concerning obesity and diabetes.
Research Findings:
- A study demonstrated that treatment with ursodeoxycholic acid improved metabolic indices by altering fatty acid profiles and enhancing insulin sensitivity .
- The compound was found to increase levels of beneficial fatty acids while decreasing saturated fatty acids, indicating a potential role in managing metabolic disorders .
Analytical Applications
Ursodeoxycholic acid-D4 serves as an essential internal standard for the quantification of bile acids in various research settings. Its use in LC-MS/MS allows for precise measurement of bile acids, aiding in both clinical diagnostics and pharmacokinetic studies.
Table 1: Comparison of Analytical Techniques Using Ursodeoxycholic Acid-D4
Technique | Application | Advantages |
---|---|---|
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Quantification of bile acids | High sensitivity and specificity |
High-Performance Liquid Chromatography (HPLC) | Separation of bile acids | Effective for complex mixtures |
Gas Chromatography (GC) | Analysis of volatile compounds | Suitable for small sample volumes |
化学反应分析
Esterification Reactions
Esterification is critical for protecting hydroxyl and carboxyl groups during synthetic modifications. The compound undergoes:
-
24-Carboxyl Esterification : Reacts with methanol under sulfuric acid catalysis (0.3 mol% relative to substrate) at 50°C for 3 hours to form methyl esters .
-
3α/7β-Hydroxyl Protection : Acetic anhydride in dichloromethane with DMAP/pyridine catalysts selectively acetylates hydroxyl groups at 3α and 7β positions (yield: 92%) .
Table 1: Esterification Conditions and Outcomes
Reaction Site | Reagent | Catalyst | Temperature | Yield |
---|---|---|---|---|
24-Carboxyl | Methanol | H₂SO₄ | 50°C | 95% |
3α/7β-Hydroxyl | Acetic anhydride | DMAP/Pyridine | 25°C | 92% |
Oxidation Reactions
Controlled oxidation modifies hydroxyl groups into ketones:
-
3β-Hydroxyl Oxidation : Using TEMPO/NaOCl in dichloromethane at 0°C converts the 3β-hydroxyl to a ketone, forming 3-keto-ursodeoxycholic acid derivatives (yield: 85%) .
Key Observations:
-
Reaction specificity depends on steric hindrance from deuterium atoms at positions 2,2,4,4.
Hydrogenation Reduction
Catalytic hydrogenation restores hydroxyl groups from ketones:
-
3-Keto Reduction : Pd/C in methanol under H₂ gas (1 atm) at 25°C selectively reduces 3-keto to 3β-hydroxyl (yield: 88%) .
Table 2: Reduction Parameters
Substrate | Catalyst | Hydrogen Source | Time | Yield |
---|---|---|---|---|
3-Keto derivative | Pd/C | H₂ gas | 12 hr | 88% |
Hydrolysis Reactions
Alkaline hydrolysis removes protecting groups:
-
Ester Hydrolysis : Sodium hydroxide (4 eq) in methanol at 50°C cleaves methyl esters and acetyl groups, regenerating free hydroxyl and carboxyl groups (yield: 95%) .
Metabolic Reactions
In biological systems, 3β-Ursodeoxycholic Acid-D4 interacts with:
Table 3: Metabolic Pathway Effects
Pathway | Target | Biological Effect |
---|---|---|
Lipid Metabolism | TGR5 | Enhances insulin sensitivity |
Bile Acid Homeostasis | FXR | Reduces hepatic cholesterol |
Stability Under Physiological Conditions
Deuterium incorporation at positions 2,2,4,4 enhances metabolic stability:
常见问题
Basic Research Questions
Q. What is the methodological rationale for using 3β-Ursodeoxycholic Acid-D4 in quantitative bile acid analysis?
- Answer : this compound serves as a stable isotope-labeled internal standard (IS) in GC-/LC-MS workflows. Its deuterium atoms (D4) provide a mass shift distinct from endogenous 3β-ursodeoxycholic acid (UDCA), enabling accurate quantification via isotope dilution. Researchers should spike known concentrations of the IS into biological matrices (e.g., serum, bile) before extraction to correct for analyte loss during sample preparation and matrix-induced ionization variability .
Q. How should researchers prepare and store stock solutions of this compound to ensure stability?
- Answer :
- Solubility : Dissolve in DMSO, ethanol, or PBS (pH 7.2) based on compatibility with downstream assays. For LC-MS, ethanol is preferred to avoid ion suppression from DMSO .
- Storage : Prepare aliquots at 10 mM concentration. Store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid repeated freeze-thaw cycles, which degrade deuterium labeling .
- Solubilization : If precipitates form, warm to 37°C and sonicate for 10–15 minutes .
Q. What validation steps are critical when implementing this compound as an internal standard?
- Answer :
- Linearity : Verify linear response (R² ≥0.99) of the IS across expected concentration ranges.
- Recovery : Perform spike-and-recovery experiments in representative matrices (e.g., human plasma, liver homogenates). Target recovery rates of 85–115% .
- Ion Suppression : Assess matrix effects by comparing analyte signal in neat solvent vs. post-extraction spiked samples. Adjust chromatographic conditions (e.g., gradient elution) to minimize co-eluting interferents .
Q. How does the stereochemistry of 3β-UDCA-D4 influence chromatographic separation from endogenous isomers?
- Answer : The 3β-epimer (vs. the natural 3α-UDCA) requires optimized chromatographic conditions for baseline separation. Use reverse-phase columns (C18 or C8) with mobile phases containing 0.1% formic acid and acetonitrile gradients. Retention time shifts of 1–2 minutes typically distinguish 3β- from 3α-UDCA, preventing quantification errors .
Advanced Research Questions
Q. How can researchers optimize mass spectrometry parameters for sensitive detection of 3β-UDCA-D4 in complex biological samples?
- Answer :
- Ionization Mode : Use negative-ion electrospray ionization (ESI-) due to the carboxylic acid group.
- MRM Transitions : For UDCA-D4 (m/z 396.6 → 396.6), set collision energy to 10–15 eV to minimize fragmentation. Compare with native UDCA (m/z 392.6 → 392.6) .
- Source Parameters : Optimize desolvation temperature (350–400°C) and cone voltage (30–50 V) to enhance ion yield while avoiding in-source decay .
Q. What strategies mitigate matrix effects when quantifying 3β-UDCA in heterogeneous tissues (e.g., liver vs. intestinal samples)?
- Answer :
- Matrix-Matched Calibration : Prepare standard curves in tissue-specific homogenates to account for lipid-rich interferents.
- Solid-Phase Extraction (SPE) : Use C18 cartridges to remove phospholipids, reducing ion suppression. Validate recovery rates post-SPE .
- Internal Standard Normalization : Correct peak areas using 3β-UDCA-D4, which co-elutes with the analyte and shares extraction efficiency .
Q. How should researchers resolve discrepancies between deuterated standard recovery and endogenous 3β-UDCA levels in longitudinal studies?
- Answer :
- Degradation Check : Monitor IS stability by comparing fresh vs. aged stock solutions via LC-MS. Degradation >5% requires recalibration.
- Batch Effects : Use the same IS batch across study timepoints to avoid variability in deuterium labeling purity (e.g., >99% isotopic enrichment) .
- Cross-Validation : Confirm results with orthogonal methods (e.g., NMR for absolute quantification in subset samples) .
Q. What integrative approaches combine 3β-UDCA-D4-based quantification with metabolomic profiling to study bile acid dysregulation?
- Answer :
- Multi-Omics Workflow : Pair targeted LC-MS quantification of 3β-UDCA with untargeted metabolomics to identify co-regulated pathways (e.g., FXR signaling).
- Data Integration : Use software (e.g., XCMS, MetaboAnalyst) to correlate 3β-UDCA levels with microbial metabolites (e.g., secondary bile acids) and host biomarkers .
- Kinetic Modeling : Incorporate 3β-UDCA-D4 tracer data into compartmental models to estimate synthesis and enterohepatic recycling rates .
Q. Data Contradiction Analysis
Q. How to address conflicting results in 3β-UDCA quantification across studies using different deuterated standards?
- Answer :
- Standard Purity : Ensure isotopic purity (>99%) of 3β-UDCA-D4. Contamination with non-deuterated UDCA inflates baseline signals .
- Protocol Harmonization : Discrepancies often arise from extraction protocols (e.g., liquid-liquid vs. solid-phase). Adopt consensus guidelines (e.g., EMBL-EBI Metabolights) for method reporting .
- Inter-Lab Cross-Validation : Participate in ring trials using shared reference materials to identify systematic biases .
Q. What experimental controls validate the specificity of 3β-UDCA-D4 in the presence of structurally similar bile acids?
- Answer :
- Chromatographic Resolution : Test separation from 3α-UDCA, lithocholic acid, and taurine-conjugated variants. Adjust gradient elution to achieve resolution (R >1.5).
- Stable Isotope Confirmation : Use high-resolution MS (HRMS) to verify the D4 mass shift (m/z +4) and exclude isobaric interferents .
- Blank Matrices : Analyze bile acid-free matrices (e.g., synthetic serum) to confirm absence of cross-reactivity .
属性
分子式 |
C24H36D4O4 |
---|---|
分子量 |
396.6 |
纯度 |
>95% by NMR; >98% atom D |
产品来源 |
United States |
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